REACTION_SMILES
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[CH3:29][C:30]([OH:31])=[O:32].[CH3:33][CH2:34][O:35][C:36](=[O:37])[CH3:38].[NH2:1][CH:2]([CH2:3][C:4](=[O:5])[N:6]1[CH:7]([CH2:13][O:14][C:15]([CH3:16])([CH3:17])[CH3:18])[C:8](=[O:12])[NH:9][CH2:10][CH2:11]1)[CH2:19][c:20]1[c:21]([F:28])[cH:22][c:23]([F:27])[c:24]([F:26])[cH:25]1>>[CH3:29][C:30](=[O:31])[OH:32].[NH2:1][CH:2]([CH2:3][C:4](=[O:5])[N:6]1[CH:7]([CH2:13][O:14][C:15]([CH3:16])([CH3:17])[CH3:18])[C:8](=[O:12])[NH:9][CH2:10][CH2:11]1)[CH2:19][c:20]1[c:21]([F:28])[cH:22][c:23]([F:27])[c:24]([F:26])[cH:25]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(N)Cc1cc(F)c(F)cc1F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(N)Cc1cc(F)c(F)cc1F
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Name
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CC(=O)O
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Type
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product
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Smiles
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CC(=O)O
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Name
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CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(N)Cc1cc(F)c(F)cc1F
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Type
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product
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Smiles
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CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(N)Cc1cc(F)c(F)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |